molecular formula C14H18O3 B12273613 tert-Butyl b-oxo-4-methylbenzenepropanoate

tert-Butyl b-oxo-4-methylbenzenepropanoate

Cat. No.: B12273613
M. Wt: 234.29 g/mol
InChI Key: SAHWYPRVBBXIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl b-oxo-4-methylbenzenepropanoate is an organic compound with the molecular formula C14H18O3. It is a derivative of benzenepropanoic acid and is characterized by the presence of a tert-butyl ester group and a ketone functional group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl b-oxo-4-methylbenzenepropanoate typically involves the esterification of 4-methylbenzenepropanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl b-oxo-4-methylbenzenepropanoate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-methylbenzenepropanoic acid.

    Reduction: 4-methylbenzenepropanol.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

tert-Butyl b-oxo-4-methylbenzenepropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl b-oxo-4-methylbenzenepropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ketone group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl b-oxo-4-methoxybenzenepropanoate: Similar structure but with a methoxy group instead of a methyl group.

    tert-Butyl b-oxo-4-bromobenzenepropanoate: Contains a bromine atom instead of a methyl group.

Uniqueness

tert-Butyl b-oxo-4-methylbenzenepropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl ester group enhances its stability and solubility, making it a valuable compound in various applications.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

tert-butyl 3-(4-methylphenyl)-3-oxopropanoate

InChI

InChI=1S/C14H18O3/c1-10-5-7-11(8-6-10)12(15)9-13(16)17-14(2,3)4/h5-8H,9H2,1-4H3

InChI Key

SAHWYPRVBBXIFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.